N-(2-ethylphenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
N-(2-ETHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, ethylbenzene, and methylbenzene, under conditions such as reflux and catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-ETHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- METHYL N-(2-ETHYLPHENYL)CARBAMATE
- ETHYL N-(2-METHYLPHENYL)CARBAMATE
- PHENYL N-(2-ETHYLPHENYL)CARBAMATE
Uniqueness
N-(2-ETHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O/c1-3-19-11-6-7-13-21(19)27-25(29)17-28-23-15-9-8-14-22(23)26-24(28)16-20-12-5-4-10-18(20)2/h4-15H,3,16-17H2,1-2H3,(H,27,29) |
InChI Key |
CWMKODICFOEUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4C |
Origin of Product |
United States |
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